

Unraveling AFM24: A Technical Guide to a Bispecific Innate Cell Engager

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Compound of Interest		
Compound Name:	AFM24	
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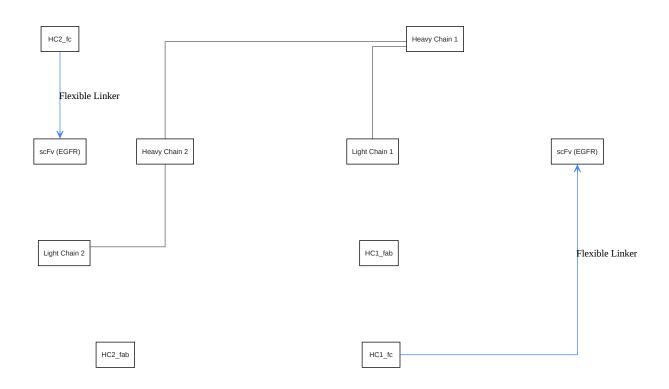
Executive Summary

AFM24 is a tetravalent, bispecific antibody construct engineered to engage the innate immune system for the targeted destruction of tumor cells expressing the Epidermal Growth Factor Receptor (EGFR). This document provides a comprehensive technical overview of **AFM24**'s structure, mechanism of action, and preclinical validation. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate a deeper understanding and replication of pivotal studies. Visualizations of the antibody's structure and its mode of action are provided to clarify complex biological processes.

Structure of the AFM24 Bispecific Antibody

AFM24 is a tetravalent bispecific IgG1-single-chain variable fragment (scFv) fusion antibody.[1] [2] Its design is based on Affimed's proprietary Redirected Optimized Cell Killing (ROCK®) platform. The molecule consists of a human IgG1 antibody backbone that targets CD16A, an activating receptor expressed on Natural Killer (NK) cells and macrophages.[1][2] Fused to the C-terminus of each heavy chain of this anti-CD16A antibody is a single-chain variable fragment (scFv) that specifically binds to human EGFR.[2] To prevent off-target effects, the Fc region of the IgG1 backbone has been silenced through amino acid substitutions to abolish its effector functions. This tetravalent design allows for two binding sites for CD16A and two for EGFR, promoting high-avidity binding to both immune effector cells and tumor target cells.





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Figure 1: Schematic of the AFM24 tetravalent bispecific antibody structure.

Mechanism of Action

AFM24 functions as an innate cell engager, creating a cytotoxic bridge between immune effector cells and EGFR-expressing tumor cells. The anti-CD16A domains of **AFM24** bind with high affinity to CD16A receptors on NK cells and macrophages. Simultaneously, the anti-EGFR



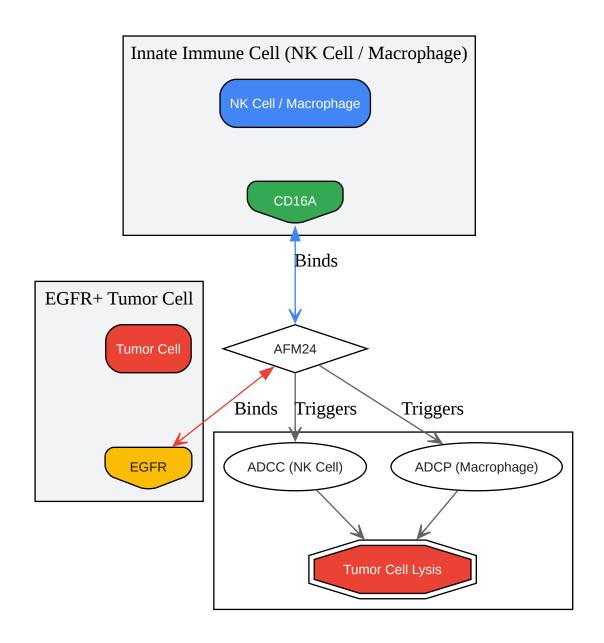




scFv domains bind to EGFR on the surface of tumor cells. This dual binding crosslinks the immune cell with the cancer cell, leading to the activation of the immune cell's cytotoxic machinery.

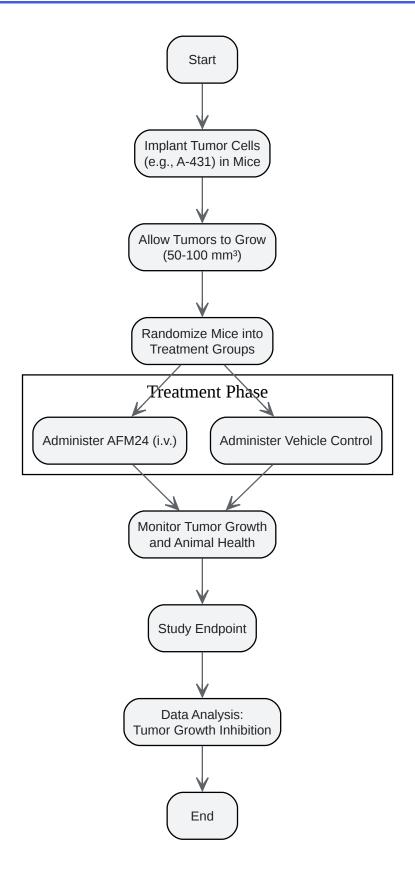
Activated NK cells release cytotoxic granules containing perforin and granzymes, inducing apoptosis in the target tumor cell through a process known as Antibody-Dependent Cellular Cytotoxicity (ADCC). Similarly, **AFM24** engagement of macrophages triggers Antibody-Dependent Cellular Phagocytosis (ADCP), where the macrophage engulfs and destroys the tumor cell. A key feature of **AFM24**'s mechanism is its independence from EGFR signaling pathways. This allows it to be effective against tumors with resistance mutations in the EGFR pathway, such as KRAS or BRAF mutations.











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References

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- 2. affimed.com [affimed.com]
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